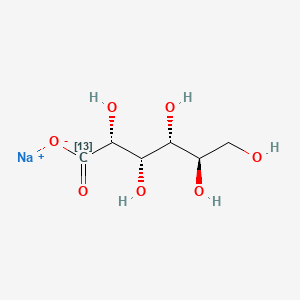
Sodium D-Gluconate-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gluconate-1-13C (sodium) is a compound where the carbon-1 position of the gluconate molecule is labeled with the stable isotope carbon-13. This compound is the sodium salt of gluconic acid and is often used as a chelating agent. The incorporation of the carbon-13 isotope makes it particularly useful in scientific research, especially in the fields of chemistry and biochemistry, where it serves as a tracer for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Gluconate-1-13C (sodium) typically involves the oxidation of glucose-1-13C using glucose oxidase to produce gluconic acid-1-13C, which is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions generally require a controlled pH and temperature to ensure the stability of the isotope-labeled compound .
Industrial Production Methods: In industrial settings, the production of Gluconate-1-13C (sodium) follows similar principles but on a larger scale. The process involves the enzymatic oxidation of glucose-1-13C in bioreactors, followed by purification and crystallization steps to obtain the final product. The use of bioreactors allows for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions: Gluconate-1-13C (sodium) primarily undergoes chelation reactions, where it forms stable complexes with various metal ions. This property is utilized to prevent these ions from undergoing unwanted chemical reactions .
Common Reagents and Conditions: The chelation reactions typically involve metal ions such as calcium, magnesium, and iron. These reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed: The major products of these reactions are the metal-gluconate complexes, which are stable and soluble in water. These complexes are often used in various industrial and medical applications .
科学的研究の応用
Gluconate-1-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in drug development to quantify the pharmacokinetics and pharmacodynamics of new drugs.
Industry: Acts as a chelating agent in various industrial processes, including water treatment and metal cleaning
作用機序
The primary mechanism of action of Gluconate-1-13C (sodium) involves its ability to form stable complexes with metal ions. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system. The molecular targets are the metal ions, and the pathways involved include the formation of metal-gluconate complexes .
類似化合物との比較
Calcium Gluconate: Used in medicine to treat calcium deficiencies.
Magnesium Gluconate: Employed as a dietary supplement.
Iron Gluconate: Utilized in the treatment of iron-deficiency anemia.
Uniqueness: Gluconate-1-13C (sodium) is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable in research applications that require precise quantitation and tracing of metabolic pathways. This isotopic labeling distinguishes it from other gluconate salts that do not have this feature .
特性
分子式 |
C6H11NaO7 |
|---|---|
分子量 |
219.13 g/mol |
IUPAC名 |
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i6+1; |
InChIキー |
UPMFZISCCZSDND-RYHRKSQGSA-M |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13C](=O)[O-])O)O)O)O)O.[Na+] |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



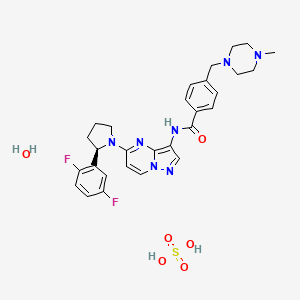
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
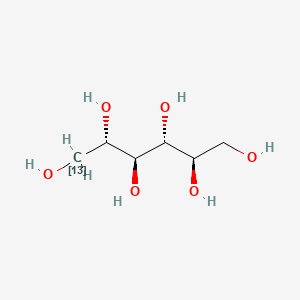
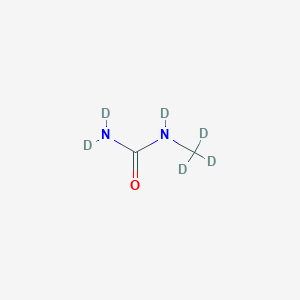
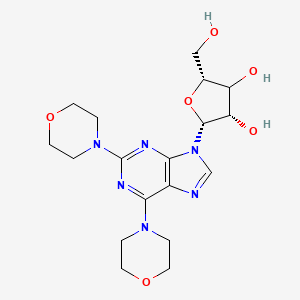


![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
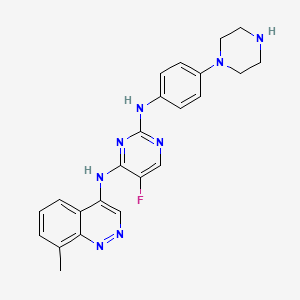
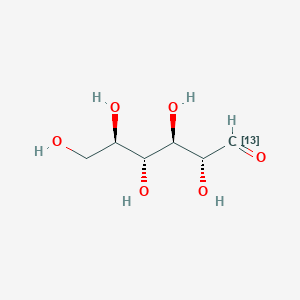
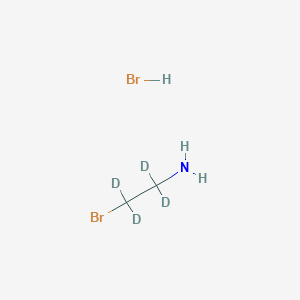

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
